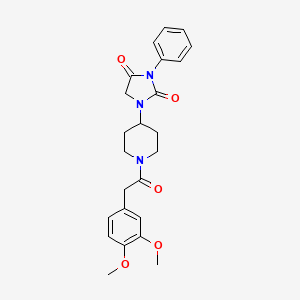

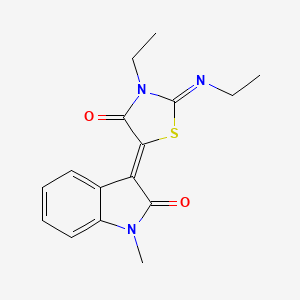

![molecular formula C10H11N3S2 B3003151 5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 379254-69-0](/img/structure/B3003151.png)

5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This particular derivative is characterized by the presence of a 2,3-dimethylphenyl amino group attached to the five-position of the thiadiazole ring and a thiol group at the second position. The 1,3,4-thiadiazole moiety is known for its diverse pharmacological activities and its derivatives are often explored for potential therapeutic applications.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various methods. One such method involves the electrochemical oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, which allows for the construction of 3-substituted 5-amino-1,2,4-thiadiazoles under catalyst- and oxidant-free conditions at room temperature . Another approach is the ultrasound-promoted synthesis, which is an environmentally friendly and rapid method for creating novel thiadiazole derivatives, as demonstrated in the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-thiadiazolo[3,2-a]pyrimidine-6-carbonitrile derivatives .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and computational methods. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized by FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . Density functional theory (DFT) calculations have been employed to understand the electronic properties, including the frontier molecular orbitals and molecular electrostatic potential maps, which provide insights into the reactivity and interaction potential of these compounds .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including regioselective alkylation and glycosylation, as seen in the synthesis of 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles . These reactions are typically carried out in the presence of alkylating agents or glycosyl halides, leading to the formation of S-functionalized or S-glycosylated products, respectively. The reactivity of the thiadiazole ring allows for the introduction of diverse substituents, which can significantly alter the biological activity and physicochemical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the intramolecular C-H⋯S hydrogen bond in (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine contributes to the planarity of the molecule, which can affect its stacking interactions and overall stability . The presence of intermolecular hydrogen bonds, such as N-H⋯N bonds, can lead to the formation of dimers or higher-order structures, which is a common feature in the crystal packing of these compounds . Additionally, the electronic properties, such as the HOMO-LUMO gap and the molecular electrostatic potential, can provide insights into the reactivity and potential biological activity of the thiadiazole derivatives .

Scientific Research Applications

Antidepressant Activity

5-Amino-1, 3, 4-thiadiazole-2-thiol derivatives have been explored for their antidepressant activities. A study by Yusuf, Khan, & Ahmed (2008) synthesized new imine derivatives and found significant antidepressant effects in some compounds, surpassing neurotoxicity tests.

Anti-Convulsant Activity

Derivatives of 5-Amino-1,3,4-thiadiazole-2-thiol demonstrated promising anti-convulsant properties, as outlined in a study by Yusuf, Khan, Maria Khan, & Ahmed (2013). These compounds showed potential in inhibiting the human Carbonic Anhydrase-II enzyme, suggesting a basis for their pharmacological activity.

Antioxidant Behavior

The antioxidant capacity of 5-Amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles was investigated in a study by El Ashry et al. (2019). These compounds, synthesized from 5-amino-1,3,4-thiadiazole-2-thiol, exhibited notable antioxidant activity, comparable to standard drugs.

Structural Analysis

A comprehensive structural analysis of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was conducted by Kerru et al. (2019). This study used various spectroscopic techniques and density functional theory calculations to examine the compound's molecular structure and properties.

Antimicrobial and Antitubercular Activity

Several studies have focused on the antimicrobial and antitubercular potential of 1,3,4-thiadiazole derivatives. For instance, Babu et al. (2020) synthesized Schiff bases from 5-amino-1,3,4-thiadiazole-2-thiol and found significant activity against various bacterial and fungal strains, including tuberculosis-causing mycobacteria.

Corrosion Inhibition

The corrosion inhibition properties of 5-amino 1,3,4-thiadiazole-2-thiol were studied by Ouici et al. (2017) in the context of mild steel protection in hydrochloric acid medium. This compound demonstrated effective inhibition of corrosion through electrostatic adsorption.

Fluorescent Probe for Heavy Metal Detection

The use of 5-Amino-1,3,4-thiadiazole-2-thiol in developing fluorescent probes for detecting heavy metal ions in water samples was explored by Mir et al. (2018). The synthesized nanocomposite demonstrated sensitivity to Hg2+ ions, showcasing its potential in environmental monitoring.

properties

IUPAC Name |

5-(2,3-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-6-4-3-5-8(7(6)2)11-9-12-13-10(14)15-9/h3-5H,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCVLGDUKSMZAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NNC(=S)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

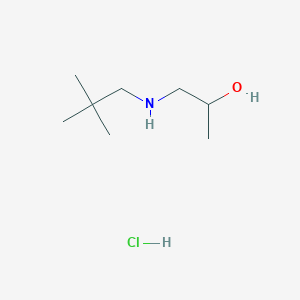

![8-Azaspiro[4.5]decan-7-one](/img/structure/B3003068.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3003072.png)

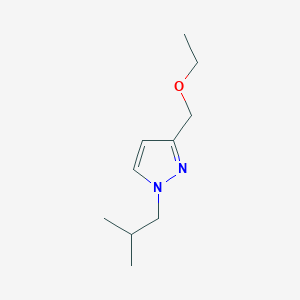

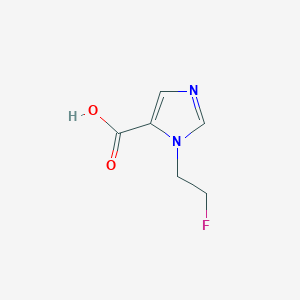

![2-methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3003074.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003076.png)

![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pentanamide](/img/structure/B3003079.png)

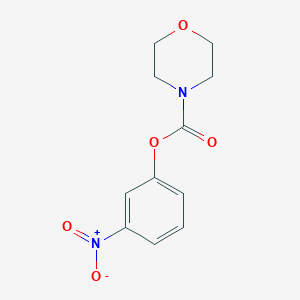

![1-[4-[3-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3003080.png)

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B3003081.png)